

application of "2-(pyridin-4-yl)-1H-indole" in fragment-based drug design

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Compound of Interest

Compound Name: 2-(pyridin-4-yl)-1H-indole

Cat. No.: B1303625

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Application of 2-(pyridin-4-yl)-1H-indole in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, focusing on the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial hits serve as starting points for the development of more potent and selective lead compounds. The **"2-(pyridin-4-yl)-1H-indole"** scaffold is a promising candidate for FBDD due to its structural features. It combines the indole moiety, a common constituent in numerous biologically active compounds, with a pyridine ring, which can engage in various molecular interactions, including hydrogen bonding and pi-stacking. This document provides detailed application notes and protocols for the utilization of **"2-(pyridin-4-yl)-1H-indole"** as a starting fragment in a drug discovery campaign.

Physicochemical Properties of the Fragment

The successful application of a fragment in FBDD is highly dependent on its physicochemical properties, which should adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). **"2-(pyridin-4-yl)-1H-indole"** is an excellent starting fragment that

conforms to these principles, ensuring good solubility and a higher probability of forming high-quality interactions with a target protein.

Property	Value	Source
Molecular Formula	C13H10N2	PubChem
Molecular Weight	194.23 g/mol	PubChem[1]
XLogP3	2.7	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Heavy Atom Count	15	Calculated

Hypothetical Fragment Screening Data

For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy.[2][3][4][5][6] The following table summarizes plausible screening data for "2-(pyridin-4-yl)-1H-indole" and a set of related fragments.

Fragment ID	Structure	Target	Affinity (K _D) [μM]	Ligand Efficiency (LE)
F01	2-(pyridin-4-yl)-1H-indole	IDO1	150	0.34
F02	1H-indole	IDO1	>1000	N/A
F03	Pyridine	IDO1	>1000	N/A
F04	2-phenyl-1H-indole	IDO1	300	0.29
F05	2-(pyridin-3-yl)-1H-indole	IDO1	250	0.31

Ligand Efficiency (LE) is calculated using the formula: $LE = -RT \ln(K_D) / N$, where R is the gas constant, T is the temperature in Kelvin, and N is the number of heavy atoms.

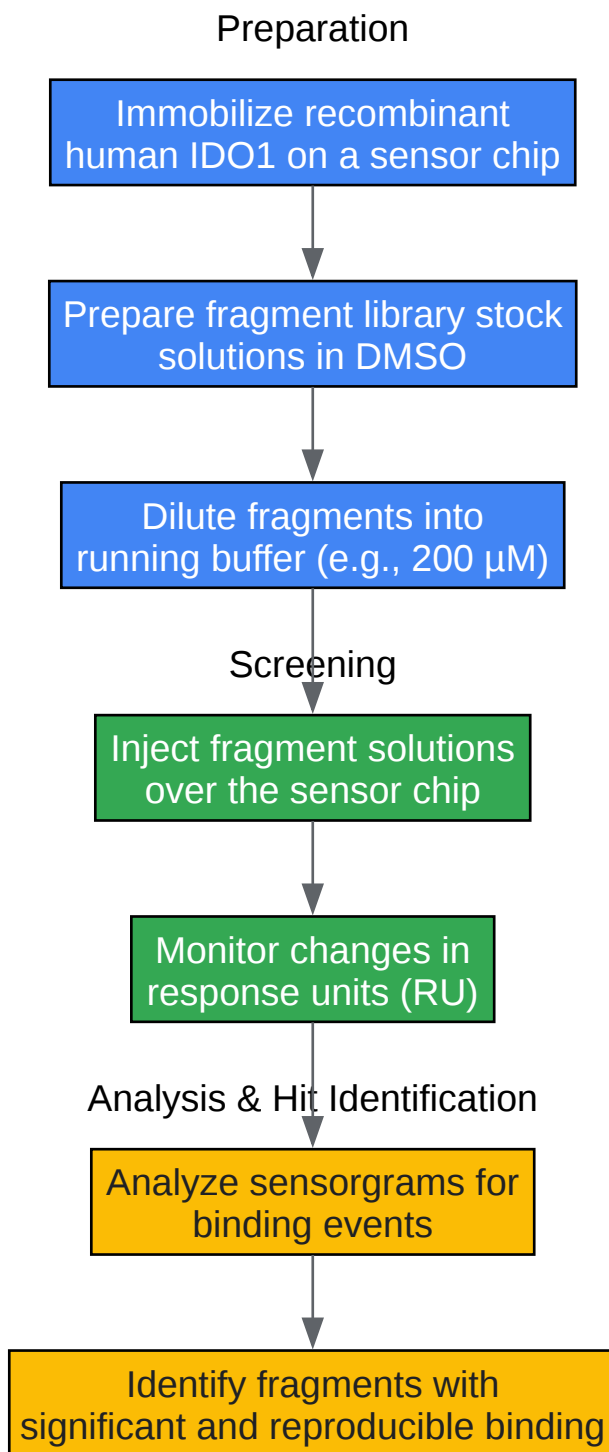
Experimental Protocols

Detailed methodologies for key experiments in a fragment-based screening campaign are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Fragment Screening

Principle: SPR is a label-free biophysical technique used to measure the binding of fragments to a target protein immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Workflow Diagram:



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Caption: Workflow for SPR-based primary fragment screening.

Materials:

- Recombinant human IDO1 protein
- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5)
- Amine coupling kit
- Running buffer (e.g., HBS-EP+)
- **"2-(pyridin-4-yl)-1H-indole"** and other fragments
- DMSO

Procedure:

- Immobilization of IDO1:
 - Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.
 - Immobilize recombinant human IDO1 onto the chip to a target level of ~10,000 response units (RU).
 - Deactivate any remaining active esters.
- Fragment Preparation:
 - Prepare a 100 mM stock solution of **"2-(pyridin-4-yl)-1H-indole"** in DMSO.
 - Serially dilute the stock solution to create a concentration series (e.g., from 1 mM to 10 μ M) in running buffer. The final DMSO concentration should be kept below 1%.
- SPR Analysis:
 - Equilibrate the system with running buffer.

- Inject the fragment solutions over the immobilized IDO1 surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
- Regenerate the surface between injections if necessary.
- Data Analysis:
 - Subtract the reference surface signal from the active surface signal.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).
 - Identify fragments with a K_D in the desired range (typically 10 μ M to 1 mM for FBDD) as primary hits.

Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1. The production of kynurenine, the product of tryptophan catabolism by IDO1, is quantified colorimetrically.^{[2][6]}

Materials:

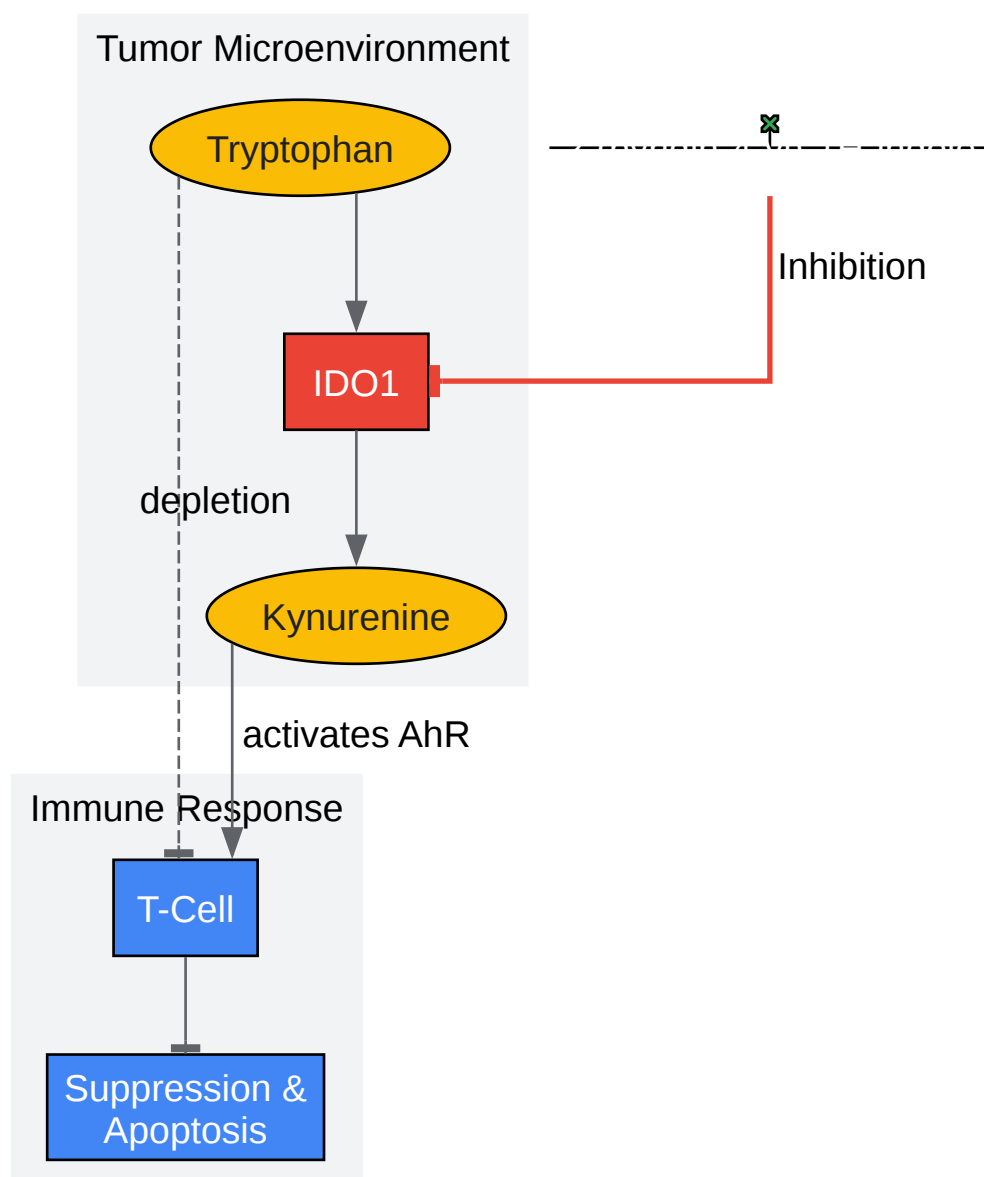
- Recombinant human IDO1
- L-tryptophan (substrate)
- Methylene blue, Ascorbic acid, Catalase (reaction cofactors)
- Trichloroacetic acid (TCA)
- Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
- 96-well microplates
- Plate reader

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of "**2-(pyridin-4-yl)-1H-indole**" in assay buffer.
- Enzyme Reaction:
 - In a 96-well plate, add the assay buffer, cofactors, and the test compound.
 - Add recombinant IDO1 to initiate the pre-incubation (15 minutes at 25°C).
 - Add L-tryptophan to start the enzymatic reaction.
 - Incubate for 60 minutes at 37°C.
- Detection:
 - Stop the reaction by adding TCA.
 - Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[\[2\]](#)
 - Centrifuge the plate to pellet any precipitate.
 - Transfer the supernatant to a new plate and add Ehrlich's reagent.
 - Incubate for 10 minutes at room temperature.
- Data Analysis:
 - Measure the absorbance at 480 nm.
 - Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

IDO1 plays a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses T-cell function. Inhibiting IDO1 is a key strategy in cancer immunotherapy.



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Caption: Simplified IDO1 signaling pathway in the tumor microenvironment.

Conclusion

"2-(pyridin-4-yl)-1H-indole" represents a high-quality fragment for FBDD campaigns targeting a variety of protein classes, including metabolic enzymes like IDO1 and kinases. Its favorable physicochemical properties and the versatile chemistry of the indole and pyridine rings provide a solid foundation for hit-to-lead optimization. The protocols and data presented herein offer a comprehensive guide for researchers initiating fragment-based discovery projects with this promising scaffold.

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